Tripropylene glycol monopropyl ether
Overview
Description
Tripropylene glycol monopropyl ether is a chemical compound with the molecular formula C₁₂H₂₆O₄. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol. Glycol ethers are commonly used as solvents in various industrial applications due to their excellent solvent properties and relatively high boiling points .
Mechanism of Action
Target of Action
Tripropylene Glycol Monopropyl Ether (TPGME) is primarily used as a cosolvent in water-based coatings and cleaners . It does not have a specific biological target as it is not designed to interact with biological systems in the same way that a drug or pesticide might. Instead, its role is to enhance the performance of products by improving solubility, reducing surface tension, and aiding in the formation of a uniform product.
Mode of Action
The mode of action of TPGME is largely physical rather than biochemical. As a cosolvent, it helps to dissolve other substances and improve the overall performance of a product. It can also lower the surface tension of liquids, which can improve the spreading and wetting properties of a product .
Result of Action
As a cosolvent, the primary result of TPGME’s action is the improved performance of the products in which it is used. This can include better solubility of other ingredients, improved spreading and wetting properties, and a more uniform final product .
Action Environment
The action of TPGME can be influenced by various environmental factors. For example, its solvency power can be affected by temperature and the presence of other solvents. Its stability can also be influenced by exposure to light, heat, and air. Tpgme is generally considered to be stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
Tripropylene glycol monopropyl ether plays a significant role in biochemical reactions due to its hydrophilic and hydrophobic balance. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a cosolvent in enzymatic reactions, enhancing the solubility of hydrophobic substrates and facilitating enzyme-substrate interactions. The compound’s hydroxyl and ether groups enable it to form hydrogen bonds with biomolecules, thereby stabilizing enzyme structures and promoting catalytic activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact gene expression by influencing transcription factor activity. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate structure. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain cellular functions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to noticeable changes in cellular and tissue function. Toxicological studies have highlighted the importance of determining safe exposure limits to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites. For instance, it may affect the glycolytic pathway by modulating the activity of glycolytic enzymes, thereby impacting energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s hydrophilic and hydrophobic properties enable it to localize in different cellular compartments, influencing its accumulation and activity. Studies have shown that this compound can be efficiently transported to target tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Tripropylene glycol monopropyl ether is typically synthesized through the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may include continuous or batch processes, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Tripropylene glycol monopropyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Scientific Research Applications
Tripropylene glycol monopropyl ether has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: It serves as a medium for biological assays and experiments.
Medicine: It is utilized in the formulation of pharmaceuticals and other medical products.
Comparison with Similar Compounds
Tripropylene glycol monopropyl ether can be compared with other similar compounds, such as:
- Propylene glycol propyl ether
- Tripropylene glycol methyl ether
- Di(propylene glycol) dimethyl ether
- Tri(propylene glycol) butyl ether These compounds share similar solvent properties but differ in their molecular structures and specific applications. This compound is unique due to its specific combination of propylene glycol units and propyl ether groups, which confer distinct physical and chemical properties .
Properties
IUPAC Name |
1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c1-5-6-14-8-11(3)16-9-12(4)15-7-10(2)13/h10-13H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEHLQXXZMANPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(C)OCC(C)OCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with an odor of ether; [Dow Chemical MSDS] | |
Record name | Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tripropylene glycol propyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19024 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
96077-04-2 | |
Record name | Tripropylene glycol mono-n-propyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096077042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tri(propylene glycol) propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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